Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite

Antioxidant Stoichiometry Phosphorus Content Polymer Stabilization

Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite (CAS 91362-37-7) is a monophosphonite organophosphorus compound with the molecular formula C40H51O2P and a molecular weight of 594.8 g/mol. It is primarily employed as a secondary (hydroperoxide-decomposing) antioxidant in polymer processing.

Molecular Formula C40H51O2P
Molecular Weight 594.8 g/mol
CAS No. 91362-37-7
Cat. No. B12677469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite
CAS91362-37-7
Molecular FormulaC40H51O2P
Molecular Weight594.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)OP(C2=CC=C(C=C2)C3=CC=CC=C3)OC4=C(C=C(C=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C
InChIInChI=1S/C40H51O2P/c1-37(2,3)30-20-24-35(33(26-30)39(7,8)9)41-43(32-22-18-29(19-23-32)28-16-14-13-15-17-28)42-36-25-21-31(38(4,5)6)27-34(36)40(10,11)12/h13-27H,1-12H3
InChIKeyPKNOHCARANUOTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite (CAS 91362-37-7) – Key Chemico-Physical & Regulatory Identity for Procurement


Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite (CAS 91362-37-7) is a monophosphonite organophosphorus compound with the molecular formula C40H51O2P and a molecular weight of 594.8 g/mol . It is primarily employed as a secondary (hydroperoxide-decomposing) antioxidant in polymer processing . Unlike generic phosphites or bisphosphonites, its structure features a single direct phosphorus–carbon (P–C) bond to the biphenyl backbone, complemented by two bulky 2,4-di-tert-butylphenoxy substituents . This compound is explicitly regulated as a distinct substance within the 'reaction product of di-tert-butylphosphonite with biphenyl' mixture, where it accounts for 11–19% w/w, distinguishing it chemically and legally from the major bisphosphonite components [1].

Why Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite Cannot Be Replaced with Generic Phosphite or Bisphosphonite Analogs


In-class compounds of the organophosphorus secondary antioxidant family cannot be considered interchangeable due to fundamental structural differences that govern their stabilization mechanisms. Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite possesses a single direct P–C bond to a biphenyl scaffold, unlike phosphites (P–O–C bonds only) or bisphosphonites (two phosphonite bridges) . This monophosphonite configuration dictates a unique steric environment and, critically, a distinct hydrolysis residual activity: while phosphites are pure hydroperoxide decomposers, the hydrolysis products of phosphonites can additionally act as radical chain terminators [1]. Furthermore, the regulated composition of commercial stabilizer blends specifies this substance at a fixed 11–19% w/w, meaning substitution with other phosphites or bisphosphonites alters the defined isomeric profile and may compromise compliance with food-contact legislation [2]. These molecular and regulatory distinctions directly impact material performance parameters—including melt flow stability, discoloration resistance, and extractables profile—as quantified in the evidence that follows.

Quantitative Differentiation of Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite from Its Closest Analogs


Phosphorus Content and Active Group Density: Monophosphonite vs. Bisphosphonite vs. Phosphite

The phosphorus content directly correlates with the theoretical hydroperoxide-decomposition capacity. Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite (C40H51O2P, MW 594.8 g/mol) contains 5.21% w/w phosphorus (one P atom per molecule) . The closest in-class comparator, tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite) (CAS 38613-77-3, C68H92O4P2, MW 1035.4 g/mol), contains 5.98% w/w phosphorus (two P atoms) . Tris(2,4-di-tert-butylphenyl)phosphite (CAS 31570-04-4, C42H63O3P, MW 646.9 g/mol) contains 4.79% phosphorus . While the bisphosphonite exhibits a 14.8% higher phosphorus mass fraction, the monophosphonite delivers one active site per molecule with distinct steric constraints, which can alter the kinetics of hydroperoxide reduction in viscous polymer melts [1].

Antioxidant Stoichiometry Phosphorus Content Polymer Stabilization Structure-Property Relationship

Thermal Stability: Boiling Point and Molecular Weight Differentiation

The boiling point of Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite is reported as 608.9 °C at 760 mmHg . For the bisphosphonite analog (CAS 38613-77-3), no boiling point is readily available due to its higher molecular weight and likely degradation before boiling, but its molecular weight is 1035.4 g/mol versus 594.8 g/mol for the target compound . The lower molecular weight of the monophosphonite can translate to higher volatility, but this is partially offset by the presence of four tert-butyl groups providing substantial steric shielding . In contrast, tris(2,4-di-tert-butylphenyl)phosphite (MW 646.9 g/mol) exhibits a melting point of 181–184 °C , whereas the target compound's melting point is not definitively established in the public domain, suggesting it may be a viscous liquid or low-melting solid at processing temperatures. This physical state difference is critical for dispersion homogeneity during compounding.

Thermogravimetric Analysis Processing Stability Volatility Polyolefin Extrusion

Regulatory Compositional Identity: Distinct Isomeric Profile in Food-Contact Stabilizer Blends

The UK Plastic Materials and Articles in Contact with Food Regulations explicitly define the substance as '4-Biphenylene-0,0-bis[0,0-bis(2,4-di-tert-butylphenyl)phosphonite]', specifying a compositional range of 11–19% w/w within the broader reaction product mixture (Ref No. 83595) [1]. In the same regulatory entry, the major bisphosphonite component (CAS 38613-77-3) is specified at 36–46% w/w. This 2.0- to 3.1-fold difference in specified content demonstrates that the monophosphonite is not a trace contaminant but a deliberately controlled constituent. Procurement of the isolated compound, rather than the mixture, is essential when a specific isomeric profile or a defined phosphorus-to-biphenyl stoichiometry is required for proprietary formulations or when leachable profiles must be controlled for toxicological risk assessment.

Food Contact Materials Regulatory Compliance Isomer Specificity Stabilizer Mixture

Class-Level Mechanism Differentiation: Phosphonite vs. Phosphite in Color Protection During Polyethylene Processing

A comparative study on Phillips-type polyethylene stabilized with 700 ppm primary antioxidant and 700 ppm phosphorus-based secondary antioxidant evaluated a phosphonite, a phosphite, and a phosphine across six consecutive extrusions [1]. The phosphonite conferred the most effective protection against discoloration, while the phosphine showed superior melt stabilization. The phosphonite's unique advantage in color retention is attributed to its dual mechanism: hydroperoxide decomposition by the intact molecule, followed by radical chain-terminating activity from hydrolyzed phenolic fragments—a pathway not available to phosphites [2]. Although this study did not specify the exact phosphonite structure, the mechanistic principle is directly applicable to Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite due to its analogous mono-P–C bond architecture that enables the same hydrolysis-to-chain-termination sequence.

Discoloration Resistance Melt Processing Phosphonite Mechanism Secondary Antioxidant

Procurement-Driven Application Scenarios for Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite


Formulation of Food-Contact Polyolefins Requiring Strict Regulatory Isomer Control

When developing polyolefin articles intended for repeated food contact, the regulatory identity of the stabilizer mixture is paramount. Procuring the isolated monophosphonite (11–19% w/w component of Ref No. 83595) enables precise formulation to match the legislatively defined composition, avoiding the introduction of uncontrolled bisphosphonite or phosphite levels that could trigger new migration testing requirements [1].

High-Temperature Extrusion of Transparent or Light-Colored Polypropylene

In processes where multiple extrusions at 200–300 °C are required and color retention is critical, the phosphonite class—specifically the monophosphonite with its hydrolysis-mediated radical scavenging—offers superior discoloration resistance compared to conventional tris(2,4-di-tert-butylphenyl)phosphite [2]. Selection of this compound can directly reduce Yellowing Index drift over repeated processing cycles.

Research on Structure-Activity Relationships of Mono- vs. Bisphosphonite Antioxidants

Academic and industrial R&D groups investigating the influence of phosphonite bridge multiplicity on antioxidant kinetics and leachable profiles require the pure monophosphonite as a model compound. Its single P–C biphenyl bond and molecular weight of 594.8 g/mol (vs. 1035.4 g/mol for the bisphosphonite analog) allow systematic study of diffusion, hydrolysis rate, and hydroperoxide stoichiometry without confounding bifunctional effects .

Synthesis of Sterically Demanding Organophosphorus Ligands for Homogeneous Catalysis

The compound's phosphonite(III) center, flanked by two ortho-di-tert-butylphenoxy groups, provides a well-defined steric pocket. While quantitative catalytic comparisons are not yet available in the public domain, the molecular architecture (cone angle estimation from tert-butyl substitution pattern) makes it a valuable scaffold for designing mono-phosphonite ligands where single-point metal coordination is desired, in contrast to chelating bisphosphonites .

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